

imidazopyrazine derivative ETP-46321

mechanism of action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: ETP-46321

Cat. No.: S548373

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Mechanism of Action & Cellular Effects

ETP-46321 targets the PI3K signaling pathway, which is frequently deregulated in cancer and drives cell growth, survival, and proliferation [1] [2].

- **Key Molecular Interactions:** As an imidazopyrazine derivative, **ETP-46321** is an **ATP-competitive inhibitor** that binds to the kinase's active site. A key morpholine moiety in its structure interacts with Val882 in the hinge region of PI3K, which is critical for its activity and selectivity [2].
- **Inhibition of Downstream Signaling:** The primary measure of its activity is the inhibition of AKT phosphorylation. **ETP-46321** treatment leads to a time-dependent downregulation of phospho-AKT (Ser473) in cells and in vivo [3] [4].
- **Functional Cellular Outcomes:**
 - **Cell Cycle Arrest:** Treatment with **ETP-46321** induces cell cycle arrest in tumor cell lines [1] [4].
 - **Anti-angiogenic Effects:** It inhibits VEGF-dependent sprouting in HUVEC (human umbilical vein endothelial cells), a model of angiogenesis [1] [4].
 - **Synergistic Effects:** The compound shows synergistic anti-proliferative effects when combined with both cytotoxic agents (like doxorubicin) and other targeted therapeutics [1].

In Vivo Efficacy & Pharmacology

In vivo studies demonstrate that **ETP-46321** has promising pharmacological properties and efficacy.

Parameter	Value / Result	Experimental Context
Oral Bioavailability	90% [5] [4]	BALB/c mice
In Vivo Clearance	0.6 L/h/kg [5] [4]	BALB/c mice
Target Engagement	Reduction of p-AKT in U87 MG xenografts [1] [4]	Single treatment
Efficacy (A549 Xenograft)	Delayed tumor growth [1]	Once-daily oral dosing
Efficacy (HT-29 Xenograft)	Delayed tumor growth [1]	Once-daily oral dosing
Efficacy (K-Ras G12V GEMM)	~51% tumor growth inhibition [3] [5]	Genetically Engineered Mouse Model

Key Experimental Protocols

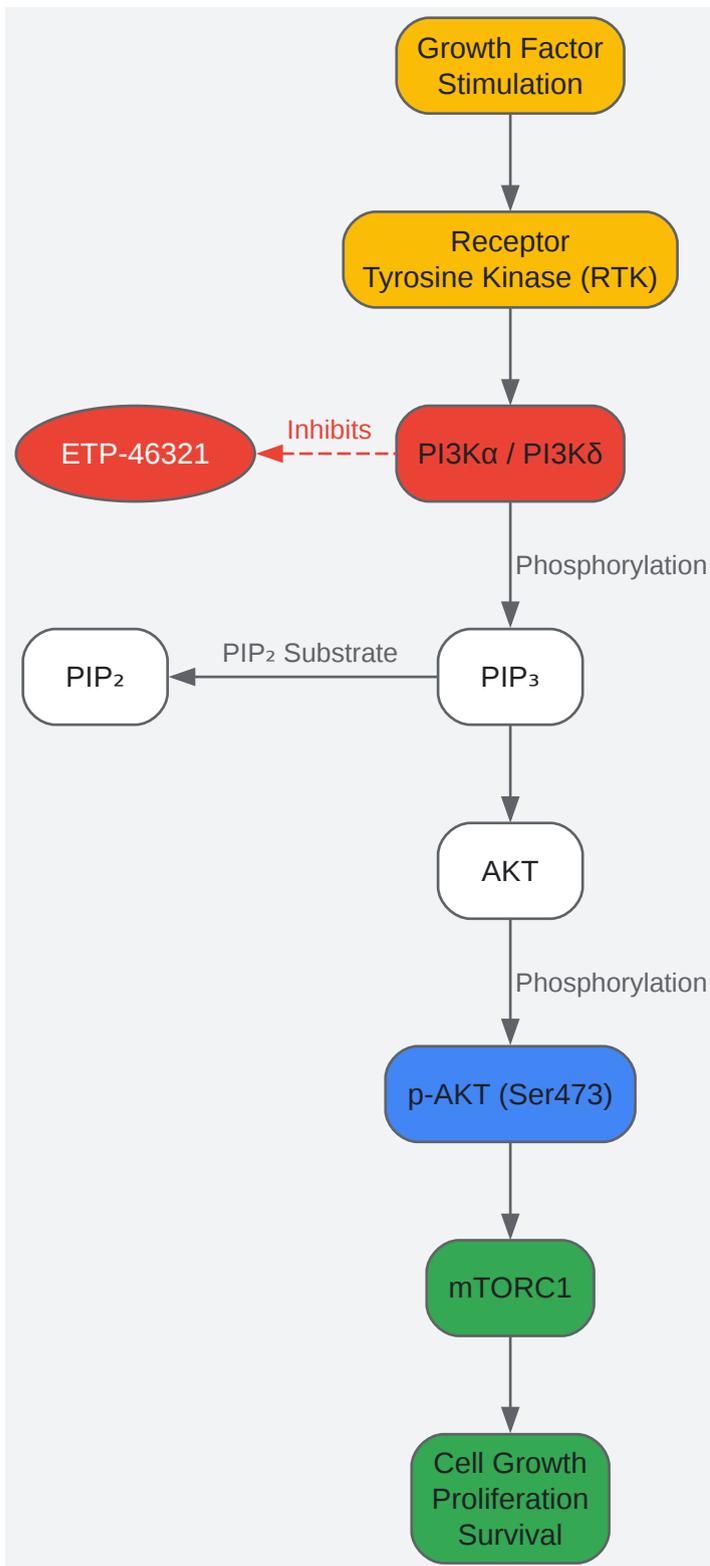
For researchers looking to validate or build upon these findings, here are summaries of the key methodologies used in the characterization of **ETP-46321**.

- **PI3K Biochemical Assay: PI3K α activity** was measured using the commercial **ADP Hunter Plus** assay. The assay uses recombinant **PI3K (p110 α /p85 α)** enzyme. The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, 0.04% CHAPS, 2 mM TCEP, and 0.01 mg/ml BGG. The reaction is run with 10 nM PI3K α and 50 μ M ATP concentration. ADP accumulation is measured, data is plotted against inhibitor concentration, and IC₅₀ is calculated by fitting to a sigmoidal dose-response curve [5].
- **Cellular Target Engagement (p-AKT Western Blot):** To measure inhibition of **AKT phosphorylation at Ser473**, cells are serum-starved (e.g., in 0.1% FBS) for 16 hours. The cells are then stimulated with serum (e.g., 10% FBS) simultaneously with the addition of the compound. After treatment, cells are washed and lysed. Proteins are separated by **SDS-PAGE**, transferred to a membrane, and probed with specific antibodies for **total Akt** and **phospho-Ser473-Akt**. Detection is performed using fluorescent secondary antibodies and an **Odyssey infrared imaging system** [5].
- **Selectivity Profiling:** The selectivity of **ETP-46321** over **mTOR** was determined using the **LanthaScreen** assay. The assay measures the phosphorylation of a GFP-4E BP1 substrate. Its high selectivity over a broad panel of 287 other kinases was confirmed through comprehensive screening [1] [5].

Research Context and Evolution

ETP-46321 was identified by researchers at the **Spanish National Cancer Research Centre (CNIO)** [4]. It served as a valuable lead compound for further optimization, inspiring subsequent research, such as the application of a **conformational restriction strategy** to generate novel tricyclic imidazopyrazine derivatives as PI3K inhibitors [6].

The following diagram illustrates the core signaling pathway targeted by **ETP-46321** and its cellular consequences.



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Figure 1: **ETP-46321** inhibits the PI3K/AKT/mTOR signaling pathway, suppressing cancer cell processes.

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